Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromine atom and a carboxylate group in its structure makes it a valuable compound for various chemical and biological applications.
Preparation Methods
The synthesis of 1,8-naphthyridines, including Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Chemical Reactions Analysis
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include bases, acids, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Compounds containing the 1,8-naphthyridine core, such as this one, have shown potential as antibacterial agents.
Materials Science: These compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells.
Molecular Sensors: They can be used in the development of molecular sensors and self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, related compounds like nalidixic acid inhibit bacterial DNA polymerase (DNA gyrase), thereby preventing bacterial DNA replication . The exact molecular targets and pathways for this compound would depend on its specific application and structural modifications.
Comparison with Similar Compounds
Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
Nalidixic Acid: A quinolone antibiotic with a similar 1,8-naphthyridine core, used to treat bacterial infections.
Gemifloxacin: Another antibacterial agent with a 1,8-naphthyridine core, known for its broad-spectrum activity.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrN2O3 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)6-4-12-9-5(8(6)14)2-3-7(11)13-9/h2-4H,1H3,(H,12,13,14) |
InChI Key |
CZXMXBZYEXPWLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br |
Origin of Product |
United States |
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